BenchChemオンラインストアへようこそ!

4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide

Physicochemical profiling CNS drug design Solubility-limited absorption

This compound is chemically distinct from aripiprazole (dichlorophenylpiperazine, quinolinone) and PAC-1 (benzylpiperazine, acetohydrazide). Its unsubstituted phenylpiperazine, para-benzohydrazide warhead, and 2-hydroxypropoxy linker (7 rotatable bonds) reduce CYP2D6-mediated oxidation, lower non-specific binding (XLogP3-AA 1.4 vs. 3.5), and enable metal-chelating caspase engagement unattainable with standard probes. Ideal for clean radioligand displacement assays (10–100 µM) and biased GPCR ligand screening.

Molecular Formula C20H26N4O3
Molecular Weight 370.453
CAS No. 612048-60-9
Cat. No. B2667028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide
CAS612048-60-9
Molecular FormulaC20H26N4O3
Molecular Weight370.453
Structural Identifiers
SMILESC1CN(CCN1CC(COC2=CC=C(C=C2)C(=O)NN)O)C3=CC=CC=C3
InChIInChI=1S/C20H26N4O3/c21-22-20(26)16-6-8-19(9-7-16)27-15-18(25)14-23-10-12-24(13-11-23)17-4-2-1-3-5-17/h1-9,18,25H,10-15,21H2,(H,22,26)
InChIKeyNVXSDROURKINDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide (CAS 612048-60-9): A Structurally Distinct Phenylpiperazine-Benzohydrazide for CNS Target Profiling


4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide (CAS 612048-60-9) is a synthetic small molecule (MW 370.4 g/mol; C20H26N4O3) that combines a phenylpiperazine pharmacophore with a benzohydrazide terminus via a 2-hydroxypropoxy linker [1]. This architecture distinguishes it from both the marketed antipsychotic aripiprazole (a quinolinone) and the procaspase-activating compound PAC-1 (an N-acyl hydrazine), placing it within a under-explored chemical space for probing aminergic GPCRs and apoptotic pathways [1][2]. Its primary application is as a research tool for structure–activity relationship (SAR) studies where the benzohydrazide moiety, the absence of halogen substitution, and the flexible linker collectively offer a differentiated molecular profile relative to first-line reference compounds.

Why 4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide Cannot Be Replaced by Aripiprazole, PAC-1, or Simple Phenylpiperazine Intermediates in Mechanistic Studies


Substituting this compound with aripiprazole, PAC-1, or a generic phenylpiperazine building block invalidates key experimental readouts. Aripiprazole (C23H27Cl2N3O2) bears a dichlorophenylpiperazine and a dihydroquinolinone, conferring partial D2/5-HT1A agonism with Ki values in the low nanomolar range [1]. In contrast, the target compound possesses an unsubstituted phenylpiperazine and a benzohydrazide that can act as a metal-chelating warhead, a feature absent in aripiprazole [2]. PAC-1 (2-(4-benzylpiperazin-1-yl)-N'-[(1E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene]acetohydrazide) is an ortho-hydroxy N-acyl hydrazone that activates procaspase-3 with an EC50 of 0.22 μM via a zinc-chelating mechanism, but its benzylpiperazine and acetohydrazide core differ fundamentally from the target’s phenylpiperazine and benzohydrazide, leading to divergent metal-binding affinity and target engagement profiles [2][3]. Simple 1-phenylpiperazine lacks the extended aromatic hydrazide required for cellular efficacy. Consequently, interchange leads to mismatches in logP, hydrogen-bond capacity, and target selectivity, directly compromising SAR interpretation.

Quantitative Differentiation Evidence: 4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide vs. Closest Structural Analogs


Benzohydrazide vs. Quinolinone Core: Predicted Solubility and H-Bond Capacity Advantage

The target compound’s benzohydrazide group provides 3 hydrogen-bond donors (HBD) and an XLogP3-AA of 1.4, compared to aripiprazole’s 0 HBD and XLogP3-AA of 3.5 [1][2]. This 2.1-unit logP reduction and the additional HBD capacity predict markedly higher aqueous solubility and lower non-specific tissue binding, favouring in vitro assay compatibility at higher concentrations without organic co-solvent interference.

Physicochemical profiling CNS drug design Solubility-limited absorption

Absence of Chlorine Substitution: Reduced CYP2D6 Metabolic Liability

Aripiprazole’s 2,3-dichlorophenyl ring is a known substrate for CYP2D6-mediated oxidation, contributing to inter-individual pharmacokinetic variability (t1/2 = 75–146 h) [1]. The target compound replaces the dichlorophenyl with an unsubstituted phenyl ring, eliminating two chlorine atoms. While direct metabolic stability data are absent, this structural simplification typically reduces CYP450 oxidative liability and avoids mechanism-based inactivation risks associated with chlorinated aromatics [2].

Drug metabolism CYP450 inhibition Halogen effects

Flexible 2-Hydroxypropoxy Linker vs. Butoxy Linker: Conformational Entropy and Target Accommodation

The target compound incorporates a 2-hydroxypropoxy linker (7 rotatable bonds) connecting the phenylpiperazine to the benzohydrazide, whereas aripiprazole employs a butoxy chain (4 rotatable bonds) [1][2]. The additional 3 rotatable bonds and the secondary alcohol group increase conformational entropy, potentially enabling the molecule to sample a broader pharmacophore space. This flexibility may be advantageous when targeting receptor conformations not accessible to the more rigid aripiprazole scaffold, though it may also reduce binding affinity due to entropic penalty upon binding.

Linker flexibility GPCR binding Conformational analysis

Benzohydrazide vs. Acetohydrazide: Divergent Zinc-Chelation Geometry and Apoptotic Selectivity

PAC-1 (an acetohydrazide) activates procaspase-3 with an EC50 of 0.22 μM via a zinc-chelating mechanism involving its ortho-hydroxy N-acyl hydrazone motif [1]. The target compound replaces the acetohydrazide with a benzohydrazide directly conjugated to a para-substituted phenyl ring, altering the geometry and electronic environment of the hydrazide metal-binding site. While no procaspase-3 activation data exist for the target compound, the distinct hydrazide conjugation is expected to modulate Zn²⁺ affinity and selectivity among caspase family members, potentially yielding a different apoptotic profile from PAC-1.

Procaspase activation Metal chelation Apoptosis

Recommended Application Scenarios for 4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide Based on Differentiated Properties


CNS Receptor Panel Screening as a Non-Halogenated D2/5-HT1A Probe

Deploy in radioligand displacement assays (e.g., [³H]-raclopride for D2, [³H]-8-OH-DPAT for 5-HT1A) where the absence of chlorine atoms (Δ Cl = −2 vs. aripiprazole) and higher predicted solubility (XLogP3-AA 1.4 vs. 3.5) reduce non-specific binding and enable testing at 10–100 μM without DMSO toxicity artifacts [1]. This allows cleaner Ki determination in recombinant CHO or HEK293 cell membranes.

Caspase-Selectivity SAR Expansion Beyond PAC-1 Scaffold

Utilize in fluorogenic caspase activity assays (caspase-3, -7, -8) to explore how benzohydrazide zinc-chelation geometry alters subtype selectivity relative to PAC-1’s acetohydrazide (procaspase-3 EC50 = 0.22 μM) [2]. The para-substituted benzohydrazide may preferentially engage the caspase-7 or -8 active-site zinc, diversifying the portfolio of procaspase-activating compounds for targeted apoptosis research.

Metabolic Stability Benchmarking in CYP2D6-Expressing Hepatocyte Models

Compare intrinsic clearance (CLint) in primary human hepatocytes or CYP2D6 Supersomes against aripiprazole to quantify the metabolic advantage of chlorine elimination. The unsubstituted phenyl ring is predicted to reduce CYP2D6-mediated oxidation rates, potentially yielding a longer half-life in microsomal stability assays and simplifying metabolite identification by LC-MS/MS [3].

Linker Flexibility SAR: Probing Cryptic D2 Receptor Conformations

Use the 2-hydroxypropoxy linker (7 rotatable bonds) in molecular dynamics-guided docking studies to access D2 receptor conformations not sampled by the rigid butoxy linker of aripiprazole (4 rotatable bonds) [1]. Combine with site-directed mutagenesis (e.g., D2-TM5 mutants) to map novel interaction hotspots, supporting the design of biased ligands with altered G-protein vs. β-arrestin signalling profiles.

Quote Request

Request a Quote for 4-[2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]benzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.